ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of novel compounds related to Ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate, emphasizing their potential antimicrobial activities. For example, the synthesis of naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones involved converting Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate into a series of compounds that were screened for antimicrobial activity, highlighting the relevance of such structures in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).
Analytical and Spectral Studies
The study of furan ring-containing organic ligands, including compounds related to Ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate, has been significant in understanding their chelating properties and potential antimicrobial activities. The synthesis and characterization of such ligands, and their metal complexes, provide insights into their structural properties and biological activities, contributing to the development of new materials with potential applications in biomedicine and materials science (Patel, 2020).
Anticancer and Immunomodulatory Activities
Compounds structurally related to Ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate have been evaluated for their potential anticancer and immunomodulatory activities. For instance, derivatives of Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate showed significant inhibitory effects on LPS-stimulated NO generation, indicating potential applications in cancer therapy and immune response modulation (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).
Novel Synthetic Pathways and Biological Evaluation
The development of novel synthetic pathways for related compounds has led to the discovery of new molecules with potential biological activities. For example, the one-pot, solvent-free microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives demonstrated operational simplicity and environmentally benign conditions, with the synthesized compounds showing promising antibacterial, antioxidant, and antitubercular activities (Bhoi, Borad, Pithawala, & Patel, 2016).
Mechanism of Action
Target of action
Furan derivatives have been found to interact with a variety of targets in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound affects. Furan derivatives have been found to affect a wide range of biochemical pathways due to their broad range of potential targets .
Pharmacokinetics
The presence of the furan ring in the molecule could potentially improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of action
Furan derivatives have been found to have a wide range of effects, including antibacterial, antifungal, antiviral, and antineoplastic activities .
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylimino)-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-3-21-15(20)10-6-7-11-13(9-10)23-16(18(11)2)17-14(19)12-5-4-8-22-12/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTBEXZVVJLYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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